molecular formula C21H20FN3O4S B2376838 [2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3-fluorobenzoate CAS No. 851127-53-2

[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3-fluorobenzoate

Cat. No.: B2376838
CAS No.: 851127-53-2
M. Wt: 429.47
InChI Key: JAJFFCZCOCOISD-UHFFFAOYSA-N
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Description

[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3-fluorobenzoate is a complex organic compound that features a pyrazole core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3-fluorobenzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized via the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction where a thiol reacts with a halogenated pyrazole derivative.

    Nitration of the Phenyl Ring: The nitrophenyl group is typically introduced via nitration of a phenyl ring using a mixture of concentrated nitric and sulfuric acids.

    Esterification: The final step involves the esterification of the pyrazole derivative with 3-fluorobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorobenzoate ester can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted benzoates with various nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, [2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3-fluorobenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound can be explored for its potential as a pharmacophore in drug design. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be investigated for their anti-inflammatory, antimicrobial, or anticancer properties. The nitrophenyl and pyrazole moieties are known to exhibit biological activity, which can be harnessed for therapeutic purposes.

Industry

Industrially, this compound can be used in the synthesis of advanced materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the development of new agrochemicals or dyes.

Mechanism of Action

The mechanism of action of [2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3-fluorobenzoate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The nitrophenyl group may participate in electron transfer reactions, while the pyrazole ring could engage in hydrogen bonding or π-π interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    [2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] benzoate: Similar structure but lacks the fluorine atom, which may affect its reactivity and biological activity.

    [2-Tert-butyl-5-methyl-4-(2-aminophenyl)sulfanylpyrazol-3-yl] 3-fluorobenzoate: The amino group instead of the nitro group could significantly alter its chemical and biological properties.

    [2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-fluorobenzoate: Positional isomer with the fluorine atom at a different position on the benzoate ring, potentially affecting its interaction with biological targets.

Uniqueness

The unique combination of functional groups in [2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3-fluorobenzoate provides a distinct set of chemical and biological properties. The presence of both nitro and fluorine groups can enhance its reactivity and potential for forming diverse interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4S/c1-13-18(30-17-11-6-5-10-16(17)25(27)28)19(24(23-13)21(2,3)4)29-20(26)14-8-7-9-15(22)12-14/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJFFCZCOCOISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC(=CC=C3)F)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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